

Application Notes and Protocols for Quantitative PCR Analysis of CHC22 Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CL22 protein

Cat. No.: B1177498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: CHC22 Clathrin and its Role in Glucose Metabolism

Clathrin Heavy Chain 22 (CHC22), encoded by the CLTCL1 gene, is a variant of the clathrin heavy chain protein that plays a specialized role in intracellular trafficking, distinct from its more ubiquitous counterpart, CHC17.^{[1][2]} While CHC17 is involved in the well-known process of endocytosis at the plasma membrane, CHC22 is primarily implicated in the specialized trafficking of the glucose transporter GLUT4 in muscle and adipose tissue.^{[3][4][5]}

CHC22 is crucial for the formation of an intracellular storage compartment for GLUT4.^{[4][6][7]} In response to insulin, GLUT4 is translocated from this storage compartment to the cell surface, enabling the uptake of glucose from the bloodstream into cells.^{[1][8][9]} This process is a cornerstone of glucose homeostasis. Given its specialized function in this pathway, the expression levels of CHC22 are of significant interest in research related to metabolic diseases, such as type 2 diabetes, and in the development of therapeutic interventions targeting glucose metabolism.^[3]

These application notes provide a detailed protocol for the quantitative analysis of CHC22 mRNA expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for gene expression analysis.

Quantitative PCR Primer Information for Human CHC22 (CLTCL1)

Accurate and reliable qPCR results are fundamentally dependent on the use of well-designed and validated primers. The following table summarizes primer information for the human CLTCL1 gene. It is recommended to empirically validate the performance of these primers in your specific experimental system.

Gene Name	Gene Symbol	Primer Sequence (5' to 3')	Amplicon Length (bp)	Reference
Clathrin Heavy Chain Like 1	CLTCL1	Forward: TGACTGTGGTC GTGCGGTTCAA Reverse: ACTGCCATCTG CCACAAGTGCA	Not specified	[10]

Note on Primer Design and Validation:

- Specificity: Primers should be designed to specifically amplify CHC22 (CLTCL1) and not the highly homologous CHC17 (CLTC). This can be confirmed by in silico analysis (e.g., BLAST) and experimentally by melt curve analysis and gel electrophoresis of the PCR product.
- Efficiency: The amplification efficiency of the primer set should be between 90% and 110%. This is determined by generating a standard curve using a serial dilution of a template (e.g., cDNA or a plasmid containing the target sequence).
- Reference Genes: For accurate normalization of gene expression data, it is crucial to use stable reference genes whose expression is not affected by the experimental conditions. Commonly used reference genes include GAPDH, ACTB (β -actin), and 18S rRNA. The stability of chosen reference genes should be validated for the specific cell or tissue type and experimental conditions.[11]

Experimental Protocols

This section provides a detailed methodology for the analysis of CHC22 gene expression, from sample preparation to data analysis.

RNA Extraction and Quality Control

High-quality RNA is essential for accurate gene expression analysis.

- Materials:

- TRIzol™ Reagent (or equivalent) for RNA extraction from cells or tissues.
- RNase-free water, tubes, and pipette tips.
- Spectrophotometer (e.g., NanoDrop) for RNA quantification.
- Agilent Bioanalyzer or similar for assessing RNA integrity.

- Protocol:

- Homogenize cell or tissue samples in TRIzol™ reagent according to the manufacturer's instructions. For muscle tissue, ensure the sample is snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.
- Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
- Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
- DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol. This step is critical as genomic DNA can be amplified by the qPCR primers, leading to inaccurate results.
- Quality Control:
 - Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

- Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >7 is recommended for reliable qPCR results.

Reverse Transcription (cDNA Synthesis)

- Materials:
 - High-Capacity cDNA Reverse Transcription Kit (or equivalent).
 - Thermal cycler.
- Protocol:
 - Prepare the reverse transcription master mix according to the manufacturer's instructions. Typically, this includes reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor.
 - Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.
 - Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program.
 - No Reverse Transcriptase (NRT) Control: For each RNA sample, prepare a control reaction that contains all components except the reverse transcriptase enzyme. This control is used to detect any signal originating from contaminating genomic DNA in the subsequent qPCR step.
 - Store the resulting cDNA at -20°C.

Quantitative PCR (qPCR)

- Materials:
 - SYBR™ Green PCR Master Mix (or equivalent).
 - Validated primers for CLTCL1 and reference gene(s).
 - qPCR-compatible plates and seals.

- Real-time PCR instrument.
- Protocol:
 - Prepare the qPCR reaction mix by combining the SYBR™ Green master mix, forward and reverse primers (to a final concentration of typically 100-500 nM each), and nuclease-free water.
 - Add a standardized amount of cDNA template (typically 1-10 ng) to each well.
 - Controls:
 - No Template Control (NTC): Include wells with the qPCR master mix but no cDNA template to check for contamination of reagents.
 - NRT Control: Include the NRT sample from the reverse transcription step.
 - Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
 - Run the qPCR reaction on a real-time PCR instrument using a standard cycling program. A typical program includes:
 - Initial Denaturation: 95°C for 10 minutes.
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
 - Melt Curve Analysis: This step is crucial for SYBR Green-based qPCR to verify the specificity of the PCR product. The temperature is gradually increased from ~60°C to 95°C while continuously monitoring fluorescence. A single, sharp peak in the melt curve indicates the amplification of a specific product.

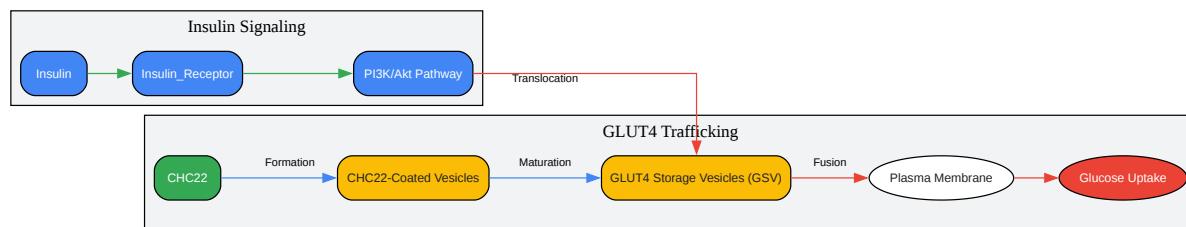
Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Quantitative PCR Data Summary

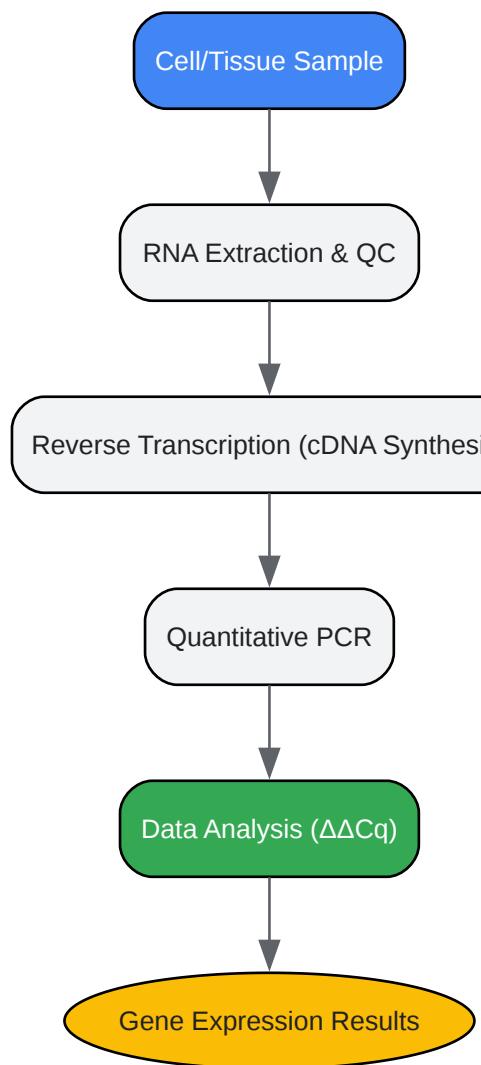
Sample Group	Biological Replicate	Target Gene (CHC22) Cq	Reference Gene (e.g., GAPDH) Cq	ΔCq (Cq_Target - Cq_Reference)	ΔΔCq (ΔCq_Sample - ΔCq_Control)	Fold Change (2^-ΔΔCq)
Control	1	24.5	20.2	4.3	0	1.0
Control	2	24.7	20.4	4.3	0	1.0
Control	3	24.6	20.3	4.3	0	1.0
Average Control		24.6	20.3	4.3	0	1.0
Treatment A	1	22.1	20.3	1.8	-2.5	5.7
Treatment A	2	22.3	20.5	1.8	-2.5	5.7
Treatment A	3	22.2	20.4	1.8	-2.5	5.7
Average Treatment A		22.2	20.4	1.8	-2.5	5.7

Data Analysis (Relative Quantification using the ΔΔCq Method):


- Calculate the ΔCq: For each sample, subtract the Cq value of the reference gene from the Cq value of the target gene (CHC22).
- Calculate the ΔΔCq: For each treated sample, subtract the average ΔCq of the control group from the ΔCq of the treated sample.

- Calculate the Fold Change: The fold change in gene expression relative to the control group is calculated as $2^{-\Delta\Delta Cq}$.

Visualizations


Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the CHC22-mediated GLUT4 trafficking pathway and the experimental workflow for qPCR analysis.

[Click to download full resolution via product page](#)

Caption: CHC22-mediated GLUT4 trafficking pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CHC22 qPCR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]

- 3. Genetic diversity of CHC22 clathrin impacts its function in glucose metabolism | eLife [elifesciences.org]
- 4. The CHC22 Clathrin-GLUT4 Transport Pathway Contributes to Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Role for the CHC22 Clathrin Heavy Chain Isoform in Human Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. CHC22 clathrin recruitment to the early secretory pathway requires two-site interaction with SNX5 and p115 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative PCR Analysis of CHC22 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177498#quantitative-pcr-primers-for-chc22-expression-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com